molecular formula C6H6N4O B3042297 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol CAS No. 55904-62-6

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

Katalognummer B3042297
CAS-Nummer: 55904-62-6
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: KJGPQVNCQAEOSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis process involved the use of hydrazine hydrate and the reaction mixture was heated at reflux for 6 hours .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol and its derivatives show promise as anticancer agents. Studies have explored the synthesis of analogs, revealing their efficacy against various cancer cell lines and the potential mechanism of action being apoptosis induction and mTOR inhibition. For instance, Reddy et al. (2014) synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and evaluated their anticancer activities, finding significant results against human cancer cell lines like HeLa and A549, linked to apoptosis and mTOR inhibition (Reddy et al., 2014). Similarly, a study by Ismail et al. (2017) reported the synthesis of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and their evaluation for anticancer activity, showing several compounds active against cancer cell lines (Ismail et al., 2017).

Phosphodiesterase 5 Inhibition

The class of 1H-pyrazolo[4,3-d]pyrimidines, including this compound, has been studied for its potency as phosphodiesterase 5 (PDE5) inhibitors. Tollefson et al. (2010) reported on the effectiveness of these compounds as PDE5 inhibitors, highlighting their potential in therapeutic applications (Tollefson et al., 2010).

Synthesis and Structural Studies

Significant research has focused on the synthesis and structure of this compound derivatives. Studies like those by Maruthikumar and Rao (2003) have developed methods to synthesize these compounds, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry (Maruthikumar & Rao, 2003).

Potential in Medicinal Chemistry

The derivatives of this compound are being explored for various potential applications in medicinal chemistry. Studies like the one by Mulakayala et al. (2012), which synthesized 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, indicate the compounds' potential as anticancer agents and the possibility of inhibition of sirtuins as a mechanism of action (Mulakayala et al., 2012).

Biochemische Analyse

Biochemical Properties

5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol has been found to interact with certain enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 could potentially influence various biochemical reactions within the cell .

Cellular Effects

In cellular studies, this compound has shown significant inhibitory effects on the growth of certain cell lines . It has been observed to exert cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects suggest that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its interaction with CDK2 . The compound’s inhibitory effect on CDK2 could lead to alterations in cell cycle progression and induce apoptosis within cells . Molecular docking simulations have confirmed the compound’s fit into the CDK2 active site through essential hydrogen bonding .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, the compound’s significant inhibitory activity against certain cell lines suggests potential long-term effects on cellular function .

Metabolic Pathways

Given its potential interaction with CDK2, it may influence pathways related to cell cycle regulation .

Eigenschaften

IUPAC Name

5-methyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-8-4-2-7-10-5(4)6(11)9-3/h2H,1H3,(H,7,10)(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGPQVNCQAEOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 3
Reactant of Route 3
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 4
Reactant of Route 4
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 5
Reactant of Route 5
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 6
Reactant of Route 6
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.